molecular formula C6H4BrN3O B8346447 2-bromo-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

2-bromo-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

Cat. No. B8346447
M. Wt: 214.02 g/mol
InChI Key: AMQFNWRBKMXPNH-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of methyl 5-bromo-2-formyl-1H-pyrrole-3-carboxylate (245 mg, 1.056 mmol) and hydrazine hydrate (50-60 wt % in water; Aldrich; 0.14 mL, 1.58 mmol) in EtOH (5.0 mL) was stirred under argon at 75° C. for 1.5 h. Additional hydrazine hydrate (50-60 wt % in water; 0.33 mL, 3.70 mmol) was added, and the resulting mixture was stirred at 75° C. for 16 h. The reaction mixture was subsequently concentrated onto silica gel and chromatographic purified (silica gel, 0-100% EtOAc/hexanes, then 0-10% MeOH/DCM) to provide 2-bromo-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one (89.3 mg, 0.417 mmol, 40% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.69-13.17 (1H, m), 12.34 (1H, s), 8.06 (1H, d, J=0.6 Hz), 6.72 (1H, d, J=0.6 Hz) (2.5:1 mixture of pyridazinone tautomers; only major tautomer peaks reported). m/z (ESI, +ve) 213.8/215.9 (M+H)+.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:6][C:5]([CH:7]=O)=[C:4]([C:9]([O:11]C)=O)[CH:3]=1.O.[NH2:14][NH2:15].CO.C(Cl)Cl>CCO>[Br:1][C:2]1[NH:6][C:5]2[CH:7]=[N:14][NH:15][C:9](=[O:11])[C:4]=2[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
BrC1=CC(=C(N1)C=O)C(=O)OC
Name
Quantity
0.14 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
O.NN
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 75° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographic purified (silica gel, 0-100% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC2=C(C=NNC2=O)N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.417 mmol
AMOUNT: MASS 89.3 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.